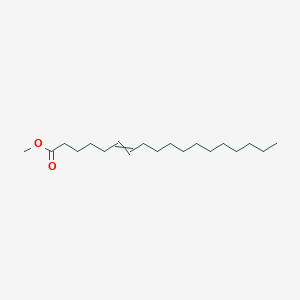

Methyl octadec-6-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl octadec-6-enoate: is a fatty acid methyl ester with the molecular formula C19H36O2 and a molecular weight of 296.4879 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl octadec-6-enoate can be synthesized through the esterification of octadec-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced through the transesterification of vegetable oils containing petroselinic acid . This process involves reacting the oil with methanol in the presence of a base catalyst such as sodium methoxide . The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Analyse Des Réactions Chimiques

Epoxidation

The double bond in methyl octadec-6-enoate undergoes epoxidation, a reaction critical for modifying its industrial and biological properties.

Key Findings:

-

Reagents and Conditions : Hydrogen peroxide (H₂O₂) with formic or acetic acid catalysts at 50–70°C .

-

Mechanism : Electrophilic addition of oxygen across the double bond, forming an oxirane ring .

-

Outcomes :

Table 1: Epoxidation Data for Methyl Esters

| Parameter | This compound | Methyl Linolenate (ME_LO) |

|---|---|---|

| Initial Iodine Value | 111.7 g I₂/100 g | 181.3 g I₂/100 g |

| Final Iodine Value | 1.0 g I₂/100 g | 5.5 g I₂/100 g |

| Hydrolysis Observed? | No | Yes (3417 cm⁻¹ O-H peak) |

Cross-Metathesis

This reaction enables the synthesis of bifunctional compounds for polymer and pharmaceutical applications.

Key Findings:

-

Catalysts : Ruthenium-carbene complexes (e.g., Grubbs II, G2 ) achieve >90% conversion with 0.1–0.2 mol% loading .

-

Partners : Reacts with eugenol, vanillidenacetone, and allyltrimethylsilane .

-

Products :

Table 2: Cross-Metathesis with Eugenol (UG)

| Catalyst Loading | MO Conversion | Selectivity (CM Products) | TON |

|---|---|---|---|

| 0.1 mol% G2 | 95% | >98% | 1,900 |

| 0.2 mol% G2 | 95% | >99% | 950 |

CM = Cross-metathesis; MO = this compound

Hydrogenation

The double bond is selectively reduced to yield saturated derivatives.

Key Findings:

-

Conditions : H₂ gas with nickel or palladium catalysts at 100–150°C.

-

Outcome : Forms methyl stearate, confirmed by GC-MS (loss of m/z 296 → m/z 298) .

Oxidation

Controlled oxidation produces peroxides or cleaves the carbon chain.

Key Findings:

-

Reagents : Ozone or potassium permanganate in acidic media.

-

Products : Shorter-chain aldehydes (e.g., hexanal) and carboxylic acids.

Hydrolysis

Epoxide derivatives undergo hydrolysis under acidic or basic conditions:

-

Epoxide → Diol : Forms vicinal diols, increasing kinematic viscosity (up to 450 mm²/s) .

-

Alcohol Formation : Observed in methyl linolenate due to higher reactivity of trienoic esters .

Isomerization

Double bond migration occurs during metathesis:

Applications De Recherche Scientifique

Chemical Properties and Composition

Methyl octadec-6-enoate is a methyl ester of 6-octadecenoic acid, an octadecenoic acid with a cis double bond at the 6 position . Analysis of fatty acid profiles often involves GCMS (gas chromatography-mass spectrometry), which can identify compounds such as this compound based on their mass spectra .

Biological Activities

Several studies have highlighted the biological activities of fatty acid methyl esters, including this compound:

- Antiviral Activity: Fatty acids extracted from Amphora sp. show antiviral activity. In silico pharmacological studies suggest that methyl (E)-octadec-11-enoate, which is similar in structure, exhibits significant antiviral potential .

- Anti-inflammatory and Antifungal Activity: Methyl (E)-octadec-11-enoate also demonstrates anti-inflammatory and antifungal properties .

Pharmaceutical Applications

- Drug Discovery: this compound can be used to identify new biological targets and discover new ligands for various biological targets .

- Enzyme Inhibition: Certain fatty acid derivatives have an inhibiting action on CYP1A2, an enzyme involved in xenobiotic metabolism. For instance, methyl (E)-octadec-11-enoate has been found to inhibit CYP1A2 .

Cosmetic Applications

*Cosmetic polymers, including synthetic and semi-synthetic polymers associated with natural polymers, are used for their thermal and chemo-sensitive properties . They can be incorporated into nanoparticles for delivering fragrances and active nutrients, modifying their release profiles, and improving bioactivity on the skin .

Agricultural Applications

- Botanical Pesticides: Extracts from plants, such as Balanites aegyptiaca, are being explored as environmentally safe alternatives to synthetic pesticides . While this compound itself isn't directly mentioned in this context, the broader application of fatty acid derivatives as insecticides highlights potential uses in pest management .

Mass Spectrometry

Mass spectrometry is crucial for identifying and characterizing this compound and related compounds .

- Identification of Isomers: Mass spectrometry can differentiate between isomers and identify unique fragments, aiding in structural elucidation .

- Reference Spectra: The NIST WebBook provides mass spectra for this compound, which serves as a reference for identifying this compound in experimental samples .

Environmental Considerations

- Alternatives to Volatile Compounds: The drive to meet the requirements of the Clean Air Act has led to the use of polymeric materials in formulations that are low in volatile organic compounds . Fatty acid methyl esters can be part of these formulations, offering a more sustainable approach .

Summary Table

Mécanisme D'action

The mechanism of action of methyl octadec-6-enoate involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into phospholipids and other membrane lipids, affecting membrane fluidity and function . It can also be metabolized by enzymes such as lipases and oxidases , leading to the formation of bioactive metabolites that modulate various cellular processes .

Comparaison Avec Des Composés Similaires

- Methyl oleate (methyl octadec-9-enoate)

- Methyl linoleate (methyl octadeca-9,12-dienoate)

- Methyl stearate (methyl octadecanoate)

Comparison:

- Methyl octadec-6-enoate has a double bond at the 6th carbon position, whereas methyl oleate has it at the 9th position, and methyl linoleate has two double bonds at the 9th and 12th positions .

- The position and number of double bonds affect the chemical reactivity and biological activity of these compounds. For example, methyl linoleate is more prone to oxidation due to the presence of multiple double bonds .

- This compound is unique in its specific position of the double bond, which can influence its interaction with enzymes and cellular membranes differently compared to other similar compounds .

Activité Biologique

Methyl octadec-6-enoate, also known as methyl cis-6-octadecenoate or methyl petroselinate, is a fatty acid methyl ester with notable biological activities due to its unsaturated nature. This compound features a cis double bond at the sixth carbon of the octadecane chain, which contributes to its unique chemical properties and potential applications in various fields, including nutrition and pharmaceuticals.

- Molecular Formula : C19H36O2

- Molecular Weight : 296.49 g/mol

- Structure : The compound is characterized by a long carbon chain, making it part of the unsaturated fatty acids category.

Biological Activities

This compound exhibits several biological activities, primarily attributed to its unsaturation:

- Antioxidant Properties : This compound has demonstrated significant antioxidant activity, which is essential for combating oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a potential candidate for use in food preservation and pharmaceutical applications. It has shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties, warranting further investigation into its mechanisms and efficacy.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other fatty acid methyl esters:

| Compound Name | Structure Type | Double Bond Position | Unique Features |

|---|---|---|---|

| Methyl oleate | Unsaturated | 9 | Most common fatty acid methyl ester |

| Methyl palmitoleate | Unsaturated | 7 | Shorter chain length |

| Methyl linoleate | Unsaturated | 9,12 | Contains two double bonds |

| Methyl petroselinate | Unsaturated | 6 | Synonym for this compound |

| Methyl eicosapentaenoate | Unsaturated | 5,8,11,14 | Omega-3 fatty acid |

The unique position of the double bond at the sixth carbon distinguishes this compound from other similar compounds, influencing its reactivity and biological activity.

Antioxidant Activity

A study conducted on various fatty acids revealed that this compound exhibited a high reducing capacity compared to other extracts. The antioxidant activity was quantified using DPPH radical scavenging assays, showing significant potential for use in functional foods and supplements .

Antimicrobial Studies

In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent .

Anti-inflammatory Research

Research involving animal models indicated that administration of this compound resulted in reduced inflammation markers. The compound's ability to modulate inflammatory pathways suggests its therapeutic potential in managing inflammatory diseases .

Propriétés

Formule moléculaire |

C19H36O2 |

|---|---|

Poids moléculaire |

296.5 g/mol |

Nom IUPAC |

methyl octadec-6-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3 |

Clé InChI |

QRTVDKVXAFJVRU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC=CCCCCC(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.